Cell Wall Synthesis Inhibition vs. Inactive Analogs
The target compound is documented in the AntibioticDB repository as a cell wall synthesis inhibitor with activity against Gram-positive bacteria, identified via a dedicated cell wall inhibitor reporter system [1]. In contrast, the closely related analog methyl 6-chloropyrazine-2-carboxylate (CAS 23611-75-8), which lacks the 3-hydroxy group, is not reported to possess any antibacterial activity in the same curated databases . This functional divergence underscores that the 3-hydroxy/3-oxo tautomeric moiety is a critical pharmacophoric element for this mechanism.
| Evidence Dimension | Mechanism-defined antibacterial activity |
|---|---|
| Target Compound Data | Cell wall synthesis inhibitor; Gram-positive spectrum; weak whole cell activity |
| Comparator Or Baseline | Methyl 6-chloropyrazine-2-carboxylate (CAS 23611-75-8) |
| Quantified Difference | Activity present vs. no reported antibacterial activity |
| Conditions | AntibioticDB curated database; cell wall inhibitor reporter system |
Why This Matters
For antibacterial screening programs, selection of the hydroxylated target over the non-hydroxylated analog determines whether cell wall inhibition is observable.
- [1] AntibioticDB. MAC-0020108. Mechanism: Cell wall synthesis inhibitor; Spectrum: Gram-positive; Whole cell activity: Weak. 2014. View Source
